Diethyl 1-benzylazetidine-3,3-dicarboxylate

Descripción

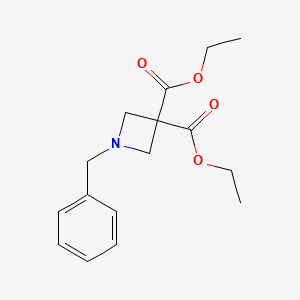

Diethyl 1-benzylazetidine-3,3-dicarboxylate (CAS: 642411-11-8) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a benzyl group at the 1-position and two ethyl ester groups at the 3,3-positions. Its molecular formula is $ \text{C}{16}\text{H}{21}\text{NO}_4 $, with a molecular weight of 291.34 g/mol.

Azetidine derivatives are valued for their ring strain, which enhances reactivity in ring-opening and cross-coupling reactions. The benzyl group serves as a protective moiety that can be selectively removed via hydrogenolysis, enabling further derivatization .

Propiedades

IUPAC Name |

diethyl 1-benzylazetidine-3,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-3-20-14(18)16(15(19)21-4-2)11-17(12-16)10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNAKGKJEBUHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467375 | |

| Record name | Diethyl 1-benzylazetidine-3,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642411-11-8 | |

| Record name | Diethyl 1-benzylazetidine-3,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of diethyl malonate with benzylamine, followed by cyclization using a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the azetidine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Diethyl 1-benzylazetidine-3,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

Diethyl 1-benzylazetidine-3,3-dicarboxylate is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its azetidine structure facilitates the formation of various derivatives that can exhibit distinct chemical properties and biological activities.

Key Reactions:

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution at the benzyl or ester groups, allowing for further functionalization.

- Reduction and Oxidation: It can be reduced to form alcohols or oxidized to yield carboxylic acids, expanding its utility in synthetic pathways.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential pharmacological activities, including:

- Antitumor Effects: Studies have shown that azetidine derivatives can interact with biological targets, potentially leading to anticancer activities .

- Enzyme Inhibition: The compound can be used to study enzyme inhibitors due to its ability to fit into active sites of enzymes.

Case Study 1: Antiproliferative Activity

A study explored the synthesis of platinum(II) complexes using this compound as a leaving group. The resulting complexes demonstrated significant antiproliferative activity against cancer cell lines, suggesting that modifications of this compound could lead to effective anticancer agents .

Case Study 2: Drug Design

Recent research focused on optimizing platinum drugs by incorporating this compound derivatives. These modifications improved cytotoxicity and enhanced interaction with DNA, indicating a promising avenue for developing new chemotherapeutic agents .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Facilitates nucleophilic substitutions and oxidation/reduction reactions |

| Medicinal Chemistry | Potential antitumor and enzyme inhibitory activities | Derivatives show significant antiproliferative effects against cancer cells |

| Drug Design | Optimization of platinum(II) complexes | Enhanced cytotoxicity and DNA interaction in modified compounds |

Mecanismo De Acción

The mechanism of action of Diethyl 1-benzylazetidine-3,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The benzyl and ester groups contribute to its binding affinity and specificity, influencing the pathways involved in its biological effects .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Below is a comparative analysis of key compounds with structural or functional similarities:

Key Differences and Research Findings

Ring Strain and Reactivity :

- The azetidine ring in the target compound exhibits higher ring strain compared to six-membered piperidine derivatives (e.g., 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate), making it more reactive in ring-opening reactions. For instance, azetidines undergo nucleophilic substitution more readily than piperidines due to bond-angle distortion .

- In contrast, cyclobutane derivatives (e.g., Diethyl 3-ethylcyclobutane-1,1-dicarboxylate) lack nitrogen and are less polar, limiting their utility in medicinal chemistry but enhancing stability for polymer applications .

Functional Group Influence :

- The benzyl group in the target compound allows for selective deprotection, a feature shared with the Cbz (carbobenzyloxy) group in Methyl 1-Cbz-3-Methylazetidine-3-carboxylate. However, the latter’s methyl ester reduces steric bulk, favoring enzymatic compatibility in peptide synthesis .

- Open-chain analogues like Diethyl 1,3-acetonedicarboxylate serve as versatile precursors for cyclization reactions (e.g., forming pyrrolidines or pyrimidines via aldol condensations) but lack the pre-organized geometry of cyclic systems .

Physicochemical Properties: Azetidine derivatives generally exhibit lower molecular weights and higher solubility in polar solvents compared to piperidines. Cyclobutane dicarboxylates (e.g., Diethyl 3-ethylcyclobutane-1,1-dicarboxylate) display higher thermal stability due to the absence of ring strain, making them suitable for materials science .

Synthetic Utility :

- The target compound’s ethyl ester groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks—a property exploited in coupling reactions to form amides or thioesters .

- Piperidine derivatives are preferred in alkaloid synthesis due to their natural abundance, while azetidines are emerging in fragment-based drug discovery for their rigid scaffolds .

Actividad Biológica

Diethyl 1-benzylazetidine-3,3-dicarboxylate (DBAD) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of DBAD, exploring its synthesis, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 642411-11-8

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.35 g/mol

- Purity : 97%

The structure of DBAD features a benzyl group attached to an azetidine ring with two carboxylate ester functionalities. This unique structure may contribute to its biological activity, particularly in modulating enzyme functions and interacting with cellular pathways.

Biological Activity Overview

DBAD's biological activity is primarily explored through its interactions with various biological targets. The following sections summarize key findings regarding its pharmacological effects.

1. Antitumor Activity

Research indicates that compounds similar to DBAD exhibit significant antitumor properties. In vitro studies have demonstrated that derivatives of azetidine dicarboxylates can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, azetidine derivatives have shown promise against various cancer cell lines, suggesting that DBAD could possess similar effects due to its structural characteristics .

2. Enzyme Inhibition

DBAD may act as an inhibitor of specific enzymes involved in metabolic pathways. Dicarboxylic acids are known to interact with enzymes such as succinate dehydrogenase (SDH), which plays a crucial role in the citric acid cycle and mitochondrial function. By inhibiting SDH, DBAD could potentially alter energy metabolism in cancer cells, leading to reduced tumor growth .

The mechanisms through which DBAD exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- Mitochondrial Targeting : Similar dicarboxylates have been shown to selectively accumulate in mitochondria, enhancing their efficacy as therapeutic agents . This suggests that DBAD may also target mitochondrial pathways, impacting cellular respiration and apoptosis.

- Endocrine Modulation : Some studies on dicarboxylic acid derivatives indicate potential interactions with endocrine pathways, which could lead to hormonal modulation and influence cell signaling processes .

Case Study 1: Antitumor Efficacy

A study examining the effects of azetidine derivatives on human cancer cell lines revealed that compounds structurally related to DBAD inhibited cell growth significantly compared to controls. The study utilized various assays to measure cell viability and apoptosis rates, demonstrating a dose-dependent response.

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 50 | 45 | 50 |

| 100 | 20 | 80 |

This data suggests that DBAD or similar compounds could be developed into effective anticancer agents.

Case Study 2: Enzyme Interaction

In a separate investigation focusing on enzyme inhibition, DBAD was tested against SDH using kinetic assays. The results indicated that DBAD exhibited competitive inhibition characteristics, which were quantified using Lineweaver-Burk plots.

| Substrate Concentration (mM) | Reaction Rate (µmol/min) |

|---|---|

| 0.1 | 5 |

| 0.5 | 15 |

| 1.0 | 25 |

These findings highlight the potential of DBAD as a metabolic modulator through enzyme interaction.

Q & A

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reaction systems?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model transition states and activation energies for proposed mechanisms. Compare simulated IR/NMR spectra with experimental data to validate models. Use molecular docking studies to predict binding affinities in biological applications (e.g., enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.